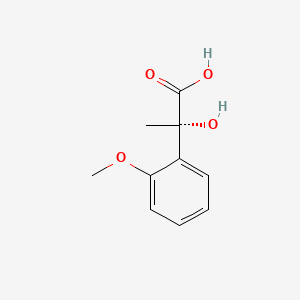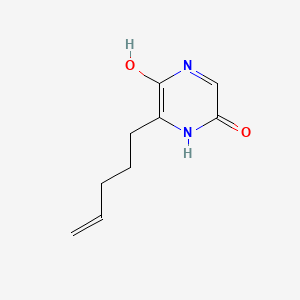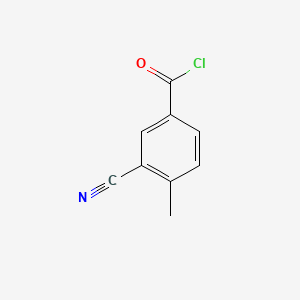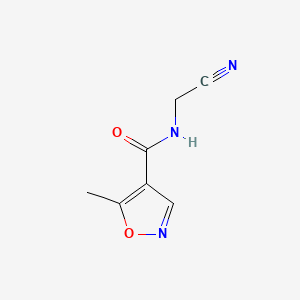
Lead(II) hexafluorosilicate dihydrate.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) hexafluorosilicate dihydrate, with the chemical formula F₆PbSi·2H₂O, is a white powdery compoundThis compound is primarily used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Lead(II) hexafluorosilicate dihydrate is a chemical compound that is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Lead(II) hexafluorosilicate dihydrate can be influenced by various environmental factors. For instance, the compound decomposes upon heating , and it should be handled under well-ventilated conditions to avoid the accumulation of toxic gases . It should also be stored at room temperature in a dry and cool place .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) hexafluorosilicate dihydrate can be synthesized by reacting lead(II) nitrate with hexafluorosilicic acid in an aqueous medium. The reaction typically involves the following steps:
- Dissolve lead(II) nitrate in water.
- Add hexafluorosilicic acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water.
- Dry the product under vacuum to obtain lead(II) hexafluorosilicate dihydrate .
Industrial Production Methods: In industrial settings, lead(II) hexafluorosilicate dihydrate is produced by similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Lead(II) hexafluorosilicate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Lead(IV) compounds and fluorosilicates.
Reduction: Lead(0) and silicon tetrafluoride.
Substitution: Lead halides and hexafluorosilicates.
Scientific Research Applications
Lead(II) hexafluorosilicate dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other lead compounds.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in radiotherapy and imaging due to its lead content.
Industry: Utilized in the manufacturing of ceramics, glass, and other materials requiring lead compounds
Comparison with Similar Compounds
Lead(II) nitrate: Another lead compound used in similar applications but with different chemical properties.
Lead(II) acetate: Used in analytical chemistry and as a reagent in organic synthesis.
Lead(II) chloride: Employed in the production of lead-based pigments and other industrial applications.
Uniqueness: Lead(II) hexafluorosilicate dihydrate is unique due to its hexafluorosilicate anion, which imparts distinct chemical properties compared to other lead compounds. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications .
Properties
CAS No. |
1310-03-8 |
|---|---|
Molecular Formula |
F6H4O20Pb9Si6 |
Molecular Weight |
2471.312 |
IUPAC Name |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
InChI Key |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Q1: What is the significance of determining the crystal structure of the β-modification of Lead(II) hexafluorosilicate dihydrate?
A1: Understanding the crystal structure of a compound, such as β-modification of Lead(II) hexafluorosilicate dihydrate, is crucial for comprehending its physical and chemical properties. [] The arrangement of atoms and molecules within the crystal lattice can influence properties like solubility, stability, and reactivity. This information, derived from studies like the one you cited, is valuable for various applications, potentially including material science and understanding the compound's behavior in different environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)

![tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate](/img/structure/B576288.png)


![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)

![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

